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16,17-Dehydro Capsaicin - 509101-57-9

16,17-Dehydro Capsaicin

Catalog Number: EVT-1479056
CAS Number: 509101-57-9
Molecular Formula: C18H25NO3
Molecular Weight: 303.4
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

16,17-Dehydrocapsaicin is a naturally occurring analog of capsaicin, the pungent principle found in chili peppers of the genus Capsicum [, ]. It belongs to the capsaicinoid family, known for their ability to interact with the transient receptor potential vanilloid 1 (TRPV1) receptor, a non-selective cation channel primarily expressed in nociceptive sensory neurons [, ]. 16,17-Dehydrocapsaicin, along with other capsaicinoids, is a product of capsaicin metabolism in mammals [].

Capsaicin

  • Compound Description: Capsaicin is a naturally occurring vanilloid compound found in chili peppers. It is the primary pungent compound responsible for the characteristic heat sensation associated with chili peppers. Capsaicin is known to activate the transient receptor potential vanilloid 1 receptor (TRPV1), which is expressed in nociceptive sensory neurons and involved in pain perception. []
  • Relevance: Capsaicin is the parent compound of 16,17-Dehydro Capsaicin. 16,17-Dehydro Capsaicin is a metabolite of capsaicin, generated through metabolic processes involving the modification of the parent compound's structure. []

16-Hydroxycapsaicin

  • Compound Description: 16-Hydroxycapsaicin is a metabolite of capsaicin, formed through hydroxylation at the 16th carbon atom of the parent compound. []
  • Relevance: 16-Hydroxycapsaicin, along with 16,17-Dehydro Capsaicin and 17-hydroxycapsaicin are recognized as the primary aliphatic metabolites of capsaicin. These compounds are structurally related, differing in the presence and position of hydroxyl groups and double bonds within their aliphatic chains. [, ]

17-Hydroxycapsaicin

  • Compound Description: 17-Hydroxycapsaicin is another metabolite of capsaicin. It is generated through hydroxylation, specifically at the 17th carbon atom, of the parent molecule. []
  • Relevance: Like 16-Hydroxycapsaicin, 17-Hydroxycapsaicin is considered a major aliphatic metabolite of capsaicin alongside 16,17-Dehydro Capsaicin. The structural similarity among these compounds is evident in their shared core structure and variations in their aliphatic side chains. [, ]

Vanillylamine

  • Compound Description: Vanillylamine is a decarboxylation product of vanillic acid, a metabolite of capsaicin. []
  • Relevance: Vanillylamine, alongside vanillin, arises from the metabolic breakdown of capsaicin. These compounds share a structural connection with 16,17-Dehydro Capsaicin as they are all derived from the same parent molecule. []

Vanillin

  • Compound Description: Vanillin is an aromatic aldehyde and a well-known flavoring compound. It is also a metabolite of capsaicin, produced through the metabolic pathway involving the breakdown of the parent compound. []
  • Relevance: Vanillin, similar to vanillylamine, is a product of capsaicin metabolism. These compounds are structurally related to 16,17-Dehydro Capsaicin as they are all part of the same metabolic cascade originating from capsaicin. []

4,16‐androstadien‐3‐one

  • Compound Description: 4,16‐androstadien‐3‐one is a steroid hormone that serves as a precursor in the biosynthesis of other steroid hormones. []
  • Relevance: While not directly related to capsaicinoids, 4,16‐androstadien‐3‐one is relevant in the context of discussing metabolic transformations, specifically the formation of glycols from dehydro compounds. This metabolic process is also relevant to the formation of 16,17-Dehydro Capsaicin, where modifications occur at the 16th and 17th carbon atoms of the molecule. []

16,17‐trans‐glycolic metabolite of 4,16‐androstadien‐3‐one

  • Compound Description: This compound is a metabolite of 4,16‐androstadien‐3‐one. It is formed through the oxidation of the double bond at the 16,17 position of the parent compound, leading to the formation of a glycol (dihydroxylated) structure. []
  • Relevance: The formation of the 16,17‐trans‐glycolic metabolite from 4,16‐androstadien‐3‐one exemplifies the metabolic oxidation of double bonds, a process also observed in the formation of 16,17-Dehydro Capsaicin from its precursor. []
Source

16,17-Dehydro Capsaicin is primarily extracted from chili peppers, particularly varieties such as Capsicum chinense and Capsicum annuum, where it is found alongside other capsaicinoids like capsaicin and dihydrocapsaicin. The biosynthesis of this compound occurs through complex metabolic pathways involving specific enzymes that catalyze the transformation of precursor molecules derived from amino acids like phenylalanine and valine .

Classification

In terms of chemical classification, 16,17-Dehydro Capsaicin belongs to the class of alkaloids and more specifically to the group of capsaicinoids. These compounds are characterized by their hydrophobic nature and their ability to activate specific receptors in the human body, leading to sensations of heat and pain.

Synthesis Analysis

Methods

The synthesis of 16,17-Dehydro Capsaicin can occur through both natural biosynthetic pathways within plants and through synthetic organic chemistry methods. In plants, it is synthesized via a series of enzymatic reactions that transform phenylalanine into capsaicinoids through the phenylpropanoid pathway. Key enzymes involved include phenylalanine ammonia-lyase, cinnamate-4-hydroxylase, and 4-coumarate-CoA ligase .

In laboratory settings, synthetic methods may involve:

  • Refluxing: Using standard organic solvents and reagents to facilitate chemical reactions.
  • Coupling reactions: Employing coupling agents to form amide bonds between fatty acid derivatives and amines.

Technical Details

The synthesis often requires precise control over reaction conditions such as temperature, pH, and reaction time to ensure high yields and purity of the final product. Advanced techniques like high-performance liquid chromatography are frequently employed to monitor the progress of synthesis and purify the compound post-reaction .

Molecular Structure Analysis

Structure

The molecular structure of 16,17-Dehydro Capsaicin can be represented as follows:

  • Chemical Formula: C18H27NO3
  • Molecular Weight: 303.42 g/mol
  • Structural Features: It features a long hydrophobic tail with a vanillyl group (aromatic ring) attached to an amide functional group.

Data

The compound exhibits specific stereochemistry that is crucial for its biological activity. The configuration at the 16th and 17th carbon atoms distinguishes it from other capsaicinoids like capsaicin.

Chemical Reactions Analysis

Reactions

16,17-Dehydro Capsaicin can undergo various chemical reactions typical for organic compounds:

  • Hydrolysis: Breaking down into simpler components in the presence of water.
  • Oxidation: Reaction with oxidizing agents leading to potential changes in functional groups.
  • Reduction: Can be reduced back to capsaicin under specific conditions.

Technical Details

These reactions can be studied using techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry, which provide insights into reaction mechanisms and product identification .

Mechanism of Action

Process

The mechanism by which 16,17-Dehydro Capsaicin exerts its effects involves interaction with transient receptor potential vanilloid type 1 (TRPV1) receptors located on sensory neurons. Upon binding, it induces a conformational change in the receptor that leads to an influx of calcium ions into the cell, resulting in depolarization and the sensation of heat or pain.

Data

Research indicates that this compound can activate TRPV1 at lower concentrations compared to capsaicin itself, suggesting enhanced potency in eliciting sensory responses .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically appears as a yellowish oil or crystalline solid.
  • Solubility: Soluble in organic solvents like ethanol but poorly soluble in water.

Chemical Properties

  • Melting Point: Approximately 60–65 °C.
  • Boiling Point: Decomposes before boiling.
  • Stability: Sensitive to light and air; should be stored in airtight containers away from direct sunlight.

Relevant data indicate that while it shares many properties with capsaicin, its unique structure contributes to distinct solubility and reactivity profiles .

Applications

Scientific Uses

16,17-Dehydro Capsaicin has several applications:

  • Pharmacology: Investigated for its potential analgesic properties without causing the typical burning sensation associated with capsaicin.
  • Food Industry: Used as a flavoring agent due to its pungency; also studied for its preservative qualities.
  • Cosmetic Industry: Explored for inclusion in topical formulations aimed at pain relief or enhancing blood circulation.

Research continues into its efficacy in various therapeutic contexts, including obesity management and cancer treatment due to its ability to influence metabolic pathways .

Properties

CAS Number

509101-57-9

Product Name

16,17-Dehydro Capsaicin

IUPAC Name

(6E)-N-[(4-hydroxy-3-methoxyphenyl)methyl]-8-methylnona-6,8-dienamide

Molecular Formula

C18H25NO3

Molecular Weight

303.4

InChI

InChI=1S/C18H25NO3/c1-14(2)8-6-4-5-7-9-18(21)19-13-15-10-11-16(20)17(12-15)22-3/h6,8,10-12,20H,1,4-5,7,9,13H2,2-3H3,(H,19,21)/b8-6+

SMILES

CC(=C)C=CCCCCC(=O)NCC1=CC(=C(C=C1)O)OC

Synonyms

(6E)-N-[(4-Hydroxy-3-methoxyphenyl)methyl]-8-methyl-6,8-nonadienamide;

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